5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
Description
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide is a bicyclic thiophene derivative with a hydrazide functional group at the 2-position. This compound is synthesized via hydrazide reduction methods, as demonstrated by its preparation from precursor 43 using Method B, yielding 99% purity and characterized by $ ^1 \text{H NMR} $ (δ 1.50–1.70 ppm for cycloheptane CH$2$, 5.60 ppm for NH$2$, and 6.50 ppm for NHNH$_2$) . It is commercially available with 95% purity (CAS: 588696-80-4) and serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and antitumor agents .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-12-10(13)9-6-7-4-2-1-3-5-8(7)14-9/h6H,1-5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDQSPXWVVODJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392779 | |
| Record name | 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588696-80-4 | |
| Record name | 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antitumor Activity
- T187 : Demonstrates unexpected AKT1 inhibition (IC$_{50}$ = 11.4 µM) despite inactivity against its original target (p38 MAPK), highlighting scaffold versatility .
Enzyme Inhibition
- NSC727447 : Inhibits HIV-1/2 RNase H via its vinylogous urea moiety, though potency is lower compared to optimized leads .
- Cyclohepta vs. Cyclopenta Analogs: Expanding the ring size from cyclopenta (5-membered) to cyclohepta (7-membered) enhances binding to allosteric sites (e.g., A$1$ adenosine receptors), with activity increasing as -(CH$2$)$_n$- bridges grow (n = 3 < 4 < 5) .
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Limitations
Scaffold Flexibility : The cyclohepta[b]thiophene core accommodates diverse substituents (hydrazides, nitriles, esters), enabling multitarget drug discovery .
Selectivity Challenges : While ACS03 shows tumor selectivity, its IC${50}$ is 10-fold higher than doxorubicin (IC${50}$ = 2.59 µM), necessitating further optimization .
Unpredicted Activities : T187’s AKT1 inhibition underscores the importance of broad enzymatic profiling for repurposing .
Biological Activity
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₀H₁₄N₂OS
- CAS Number : 588696-80-4
- Molecular Weight : 198.29 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various synthetic routes have been documented, focusing on optimizing yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against influenza viruses. A significant study reported that derivatives of this compound exhibited promising activity against both Influenza A and B viruses:
- Inhibition Concentration (IC50) :
The mechanism by which this compound exerts its antiviral effects involves the inhibition of the PA-PB1 complex formation necessary for viral replication. This inhibition prevents the intranuclear translocation of viral components essential for infection .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the cycloheptane and thiophene moieties affect biological activity. Notable findings include:
- The presence of a cycloalkyl moiety fused to the thiophene ring is crucial for maintaining antiviral activity.
- Simplifications in structure can lead to reduced efficacy against viral targets .
Cytotoxicity Studies
Cytotoxicity assays have been performed to ensure that observed antiviral activities are not due to toxic effects on host cells. The CC50 values (concentration causing 50% cell viability decrease) were consistently high compared to the EC50 values for antiviral activity, indicating a favorable therapeutic window .
Data Summary
| Compound | IC50 (μM) | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| Compound 3 | 1.1 | 7 - 25 | >250 |
| Compound 4 | 28 | 5 - 14 | >100 |
Case Studies
In a comparative study involving various derivatives of cycloheptathiophene compounds:
-
Compound Analysis :
- Compound derivatives were tested against standard strains of Influenza A/PR/8/34.
- Results indicated that structural modifications significantly influenced both antiviral and cytotoxic profiles.
-
Clinical Relevance :
- The promising results from laboratory studies suggest potential applications in developing antiviral therapies targeting influenza viruses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
